REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24]([OH:25])=[C:23]([O:26][CH3:27])[C:22]([O:28][CH3:29])=[CH:21][C:20]=1C.N1C=CC=CC=1>O=O>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24](=[O:25])[C:23]([O:26][CH3:27])=[C:22]([O:28][CH3:29])[C:3](=[O:4])[C:20]=1[CH3:21]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCCCCC1=C(C=C(C(=C1O)OC)OC)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction product is isolated as in Example 7
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24]([OH:25])=[C:23]([O:26][CH3:27])[C:22]([O:28][CH3:29])=[CH:21][C:20]=1C.N1C=CC=CC=1>O=O>[OH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19]1[C:24](=[O:25])[C:23]([O:26][CH3:27])=[C:22]([O:28][CH3:29])[C:3](=[O:4])[C:20]=1[CH3:21]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
6-(12-hydroxydodecyl)-2,3-dimethoxy-5-methylphenol
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCCCCCCCC1=C(C=C(C(=C1O)OC)OC)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
bis(4-hydroxysalicylidene)ethylenediiminocobalt(II)
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction product is isolated as in Example 7
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCCCCCCCC1=C(C(C(=C(C1=O)OC)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |